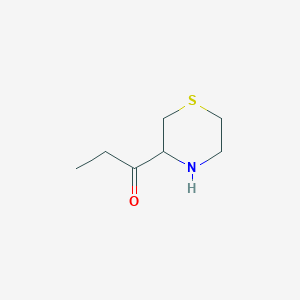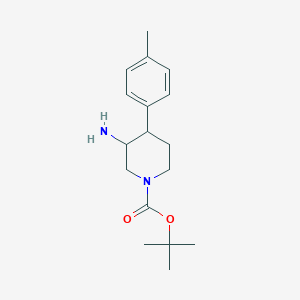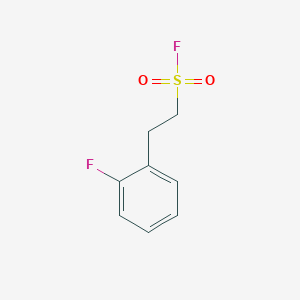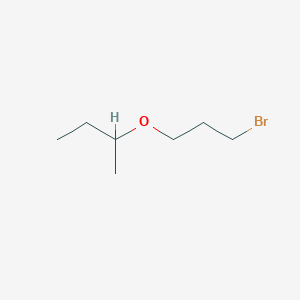
2-(3-Bromopropoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromopropoxy)butane is an organic compound with the molecular formula C₇H₁₅BrO. It is a brominated ether that features a butane backbone with a 3-bromopropoxy substituent. This compound is of interest in various chemical research and industrial applications due to its reactivity and potential as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-Bromopropoxy)butane can be synthesized through the reaction of 3-bromopropanol with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-bromopropanol is replaced by the butyl group from butyl bromide.
Reaction Conditions:
Reagents: 3-bromopropanol, butyl bromide, sodium hydroxide
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to reflux conditions
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microchannel reactors can enhance the reaction rate and selectivity by providing better control over reaction conditions such as temperature and mixing .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromopropoxy)butane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ether linkage can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.
Elimination Reactions: Sodium or potassium hydroxide in ethanol, heated under reflux
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted butanes depending on the nucleophile used.
Elimination: Formation of alkenes such as butene.
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Aplicaciones Científicas De Investigación
2-(3-Bromopropoxy)butane is used in scientific research for various applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.
Material Science: Used in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe
Mecanismo De Acción
The mechanism of action of 2-(3-Bromopropoxy)butane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or carbanions. These intermediates can then undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromopropoxy)tetrahydro-2H-pyran
- (3-Bromopropoxy)-tert-butyldimethylsilane
- 1-(3-Bromopropoxy)-4-methoxy-benzene
Uniqueness
2-(3-Bromopropoxy)butane is unique due to its specific structure, which combines a butane backbone with a 3-bromopropoxy substituent. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the bromine atom makes it a versatile intermediate for further functionalization in organic synthesis .
Propiedades
Fórmula molecular |
C7H15BrO |
|---|---|
Peso molecular |
195.10 g/mol |
Nombre IUPAC |
2-(3-bromopropoxy)butane |
InChI |
InChI=1S/C7H15BrO/c1-3-7(2)9-6-4-5-8/h7H,3-6H2,1-2H3 |
Clave InChI |
FZCMOCCMULVVGP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


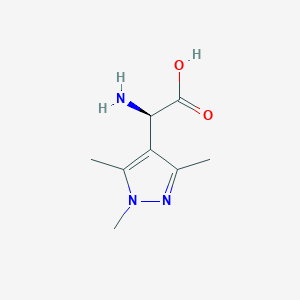
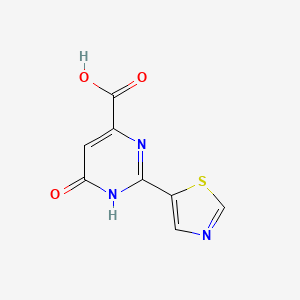
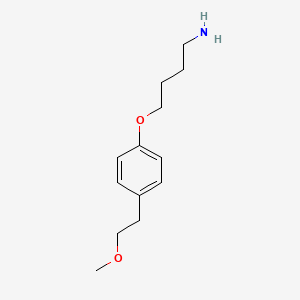
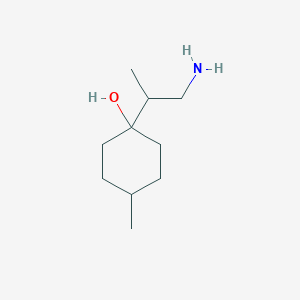
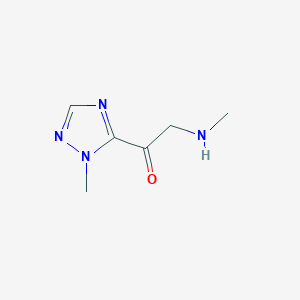
![(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
